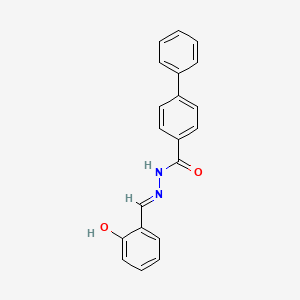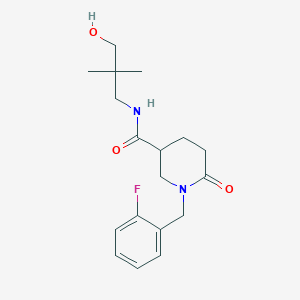
N'-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide, also known as Schiff base compound, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique molecular structure that makes it suitable for use in different areas of research, including material science, medicinal chemistry, and biochemistry.
作用机制
The mechanism of action of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide varies depending on the application. In medicinal chemistry, it has been shown to induce cell death in cancer cells through the induction of apoptosis. In antifungal and antimicrobial applications, it has been shown to disrupt the cell membrane, leading to cell death. In biochemistry, it has been used as a probe for studying enzyme activity and protein-ligand interactions by binding to the active site of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide vary depending on the application. In medicinal chemistry, it has been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth. In antifungal and antimicrobial applications, it has been shown to be effective against a wide range of fungal and bacterial species. In biochemistry, it has been used as a probe for studying enzyme activity and protein-ligand interactions, leading to a better understanding of enzyme kinetics and protein function.
实验室实验的优点和局限性
One of the main advantages of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its versatility. This compound can be used in various fields of science, including material science, medicinal chemistry, and biochemistry. Additionally, its unique molecular structure makes it suitable for use in different applications. However, one of the limitations of this compound is its toxicity. It can be toxic to cells at high concentrations, limiting its use in some applications.
未来方向
There are several future directions for the study of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide. In material science, this compound can be used as a building block for the synthesis of novel materials with unique optical and electronic properties. In medicinal chemistry, further studies can be conducted to evaluate its potential as an anticancer agent, antifungal agent, and antimicrobial agent. In biochemistry, it can be used as a probe for studying enzyme activity and protein-ligand interactions in more detail. Additionally, further studies can be conducted to evaluate its toxicity and potential side effects.
合成方法
The synthesis of N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide involves the reaction of 4-biphenylcarbohydrazide with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the N'-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide base compound. The purity of the compound can be improved through recrystallization and filtration techniques.
科学研究应用
N-(2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In medicinal chemistry, it has been evaluated for its potential use as an anticancer agent, antifungal agent, and antimicrobial agent. In biochemistry, it has been used as a probe for studying enzyme activity and protein-ligand interactions.
属性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-9-5-4-8-18(19)14-21-22-20(24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14,23H,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQMQBREBVDGL-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)

![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)
